molecular formula C10H12O2 B6284905 2-(2-methoxyphenyl)prop-2-en-1-ol CAS No. 1823912-13-5

2-(2-methoxyphenyl)prop-2-en-1-ol

Cat. No. B6284905
CAS RN: 1823912-13-5
M. Wt: 164.2
InChI Key:
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Description

2-(2-methoxyphenyl)prop-2-en-1-ol, also known as anethole, is a phenylpropene, a type of aromatic organic compound. It is a colorless, fragrant oil that can be found in many essential oils such as anise, fennel, and star anise. Anethole has a wide range of applications in the food and pharmaceutical industries, and has also been used in traditional medicine. In addition, anethole has been studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anticonvulsant activities.

Scientific Research Applications

Anethole has been studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anticonvulsant activities. In addition, 2-(2-methoxyphenyl)prop-2-en-1-ol has been studied for its potential role in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Anethole has also been studied as a potential treatment for type 2 diabetes, as well as for its potential to reduce the risk of cardiovascular disease.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)prop-2-en-1-ol is not fully understood. However, it is believed to act through several different pathways. One of the pathways involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of pro-inflammatory compounds. In addition, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Anethole has also been shown to modulate the activity of several other enzymes, including lipoxygenase, xanthine oxidase, and cyclin-dependent kinase.
Biochemical and Physiological Effects
Anethole has been studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anticonvulsant activities. In addition, this compound has been shown to have antioxidant and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines, and to reduce the production of reactive oxygen species. Anethole has also been shown to have an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

Anethole has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively inexpensive. In addition, 2-(2-methoxyphenyl)prop-2-en-1-ol is stable in a variety of conditions, and can be stored for extended periods of time. However, this compound is not soluble in water, and it is not very soluble in organic solvents. This can make it difficult to use this compound in certain types of experiments.

Future Directions

There are several potential future directions for research on 2-(2-methoxyphenyl)prop-2-en-1-ol. One potential direction is to further study its potential therapeutic effects, including its potential role in the treatment of neurological disorders, type 2 diabetes, and cardiovascular disease. Another potential direction is to further study its potential role in the treatment of cancer. In addition, further research is needed to better understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, further research is needed to develop new methods of synthesizing this compound with higher purity and yield.

Synthesis Methods

Anethole can be synthesized in two different ways. The first method involves the condensation of anisole with acetic anhydride, followed by hydrolysis of the resulting product. The second method involves the condensation of anisole with propenylbenzene, followed by hydrolysis of the resulting product. Both of these methods produce 2-(2-methoxyphenyl)prop-2-en-1-ol with a high degree of purity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-methoxyphenyl)prop-2-en-1-ol involves the reaction of 2-methoxybenzaldehyde with propargyl alcohol in the presence of a base to form 2-(2-methoxyphenyl)prop-2-yn-1-ol, which is then subjected to a hydrogenation reaction using a palladium catalyst to yield the desired product.", "Starting Materials": ["2-methoxybenzaldehyde", "propargyl alcohol", "base", "palladium catalyst", "hydrogen gas"], "Reaction": [ "Step 1: Dissolve 2-methoxybenzaldehyde and propargyl alcohol in a suitable solvent such as ethanol or methanol.", "Step 2: Add a base such as sodium hydroxide or potassium hydroxide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Monitor the progress of the reaction using TLC or other suitable analytical techniques.", "Step 4: Once the reaction is complete, extract the product using a suitable solvent and purify using column chromatography or recrystallization.", "Step 5: Dissolve the obtained 2-(2-methoxyphenyl)prop-2-yn-1-ol in a suitable solvent such as ethanol or methanol.", "Step 6: Add a palladium catalyst such as palladium on carbon or palladium chloride to the reaction mixture and stir under hydrogen gas atmosphere at room temperature for several hours.", "Step 7: Monitor the progress of the reaction using TLC or other suitable analytical techniques.", "Step 8: Once the reaction is complete, extract the product using a suitable solvent and purify using column chromatography or recrystallization to obtain 2-(2-methoxyphenyl)prop-2-en-1-ol." ] }

CAS RN

1823912-13-5

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

85

Origin of Product

United States

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